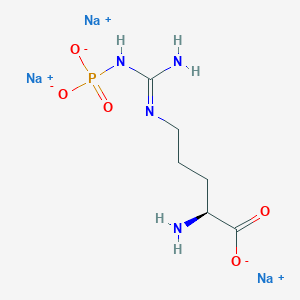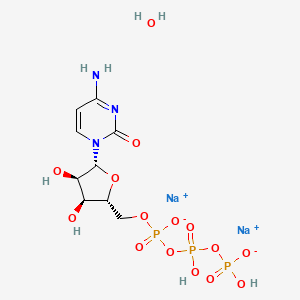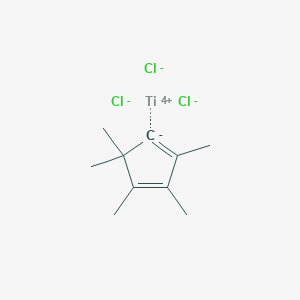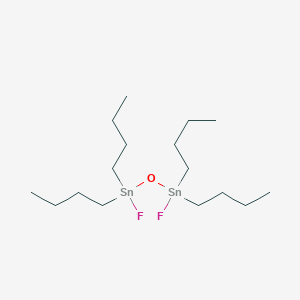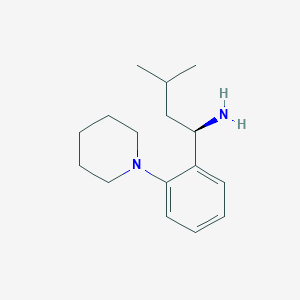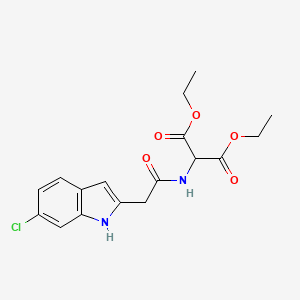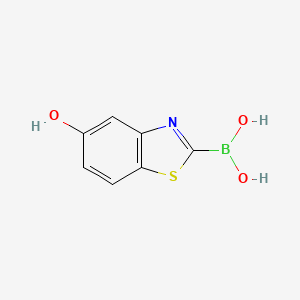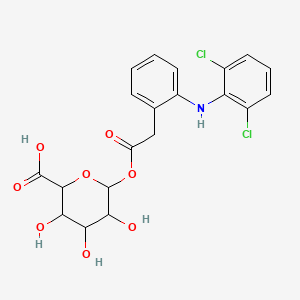
Diclofenac acyl-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diclofenac acyl-D-glucuronide is a metabolite of diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is formed through the conjugation of diclofenac with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. This compound is known for its role in drug metabolism and its potential involvement in adverse drug reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diclofenac acyl-D-glucuronide involves the conjugation of diclofenac with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The process can be carried out in vitro using liver microsomes or recombinant enzymes .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors and optimized reaction conditions ensures efficient production. The final product is often purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Diclofenac acyl-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to diclofenac and glucuronic acid under acidic or basic conditions.
Transacylation: It can react with nucleophiles such as glutathione, leading to the formation of diclofenac-S-acyl-glutathione.
Acyl Migration: The acyl group can migrate within the glucuronide molecule, forming various isomers.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Transacylation: Glutathione or other nucleophiles.
Acyl Migration: Occurs spontaneously under physiological conditions
Major Products:
Hydrolysis: Diclofenac and glucuronic acid.
Transacylation: Diclofenac-S-acyl-glutathione.
Acyl Migration: Various isomers of this compound.
Scientific Research Applications
Diclofenac acyl-D-glucuronide has several scientific research applications:
Drug Metabolism Studies: It is used to study the metabolism of diclofenac and its interactions with other drugs.
Toxicology: Research on its role in adverse drug reactions, particularly liver toxicity.
Pharmacokinetics: Studies on its distribution, clearance, and interaction with drug transporters.
Biochemistry: Investigation of its reactivity with proteins and other biomolecules.
Mechanism of Action
Diclofenac acyl-D-glucuronide exerts its effects primarily through its reactivity with proteins and other biomolecules. The compound can form covalent adducts with proteins, potentially leading to immune-mediated adverse reactions. This reactivity is due to the presence of the acyl group, which can undergo transacylation and glycation reactions . The molecular targets include various proteins in the liver and other tissues, and the pathways involved are related to drug metabolism and immune response .
Comparison with Similar Compounds
- Ibuprofen acyl-D-glucuronide
- Naproxen acyl-D-glucuronide
- Ketoprofen acyl-D-glucuronide
Comparison: Diclofenac acyl-D-glucuronide is unique due to its high reactivity and potential to form protein adducts. While other NSAID acyl glucuronides also undergo similar reactions, this compound is particularly notable for its involvement in liver toxicity and immune-mediated adverse reactions .
Properties
IUPAC Name |
6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO8/c21-10-5-3-6-11(22)14(10)23-12-7-2-1-4-9(12)8-13(24)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h1-7,15-18,20,23,25-27H,8H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIKYYSIYCILNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
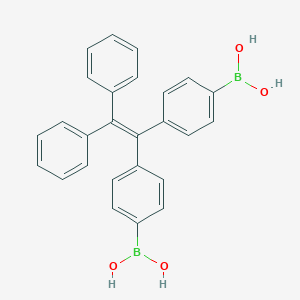
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
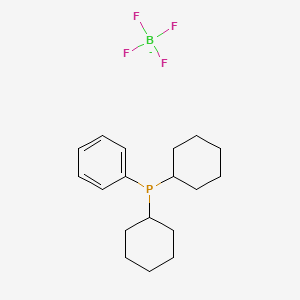
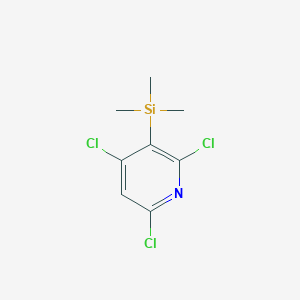
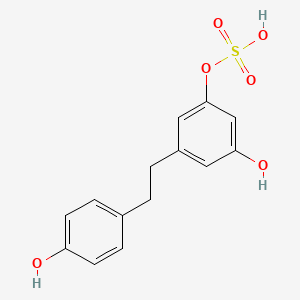
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
